

"1-Acetylpyridinium Chloride" CAS number and identifiers

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Compound of Interest

Compound Name: 1-Acetylpyridinium Chloride

Cat. No.: B1301953

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Technical Guide: Cetylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylpyridinium chloride (CPC) is a quaternary ammonium compound with a broad spectrum of antimicrobial activity. It is widely utilized as an active ingredient in various over-the-counter products, including mouthwashes, toothpastes, lozenges, and nasal sprays, for its antiseptic properties. This technical guide provides an in-depth overview of Cetylpyridinium Chloride, including its chemical identifiers, physical and chemical properties, synthesis protocols, antimicrobial efficacy, and mechanism of action.

Chemical Identifiers and Physical Properties

Cetylpyridinium chloride is chemically known as 1-hexadecylpyridin-1-ium chloride. It is available in both anhydrous and monohydrate forms.

Table 1: Chemical Identifiers for Cetylpyridinium Chloride

Identifier	Anhydrous Form	Monohydrate Form
CAS Number	123-03-5	6004-24-6
Molecular Formula	C ₂₁ H ₃₈ CIN	C ₂₁ H ₃₈ CIN·H ₂ O
Molecular Weight	340.0 g/mol	358.0 g/mol
IUPAC Name	1-hexadecylpyridin-1-ium chloride	1-hexadecylpyridin-1-ium chloride monohydrate
Synonyms	CPC, 1-Hexadecylpyridinium chloride	N-Hexadecylpyridinium chloride monohydrate
InChI	InChI=1S/C21H38N.CIH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;/p-1	InChI=1S/C21H38N.CIH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;/p-1
SMILES	CCCCCCCCCCCCCCCC[n+]1cccc1.[Cl-]	CCCCCCCCCCCCCCCC[n+]1cccc1.O.[Cl-]

Table 2: Physical and Chemical Properties of Cetylpyridinium Chloride

Property	Value
Appearance	White to off-white crystalline powder[1]
Melting Point	77 °C (anhydrous)[2], 80-83 °C (monohydrate)[2]
Solubility	Freely soluble in water and chloroform; very slightly soluble in ether; insoluble in acetone, acetic acid, and ethanol[1]
logP	1.71[1]
Critical Micelle Concentration (CMC)	~0.0009–0.0011 M (highly dependent on salt concentration)[2]
pH (10 g/L in H ₂ O at 20 °C)	5.0 - 5.4

Synthesis of Cetylpyridinium Chloride

Cetylpyridinium chloride is typically synthesized via the quaternization of pyridine with a cetyl halide, most commonly cetyl chloride.

Experimental Protocol: Batch Synthesis of Cetylpyridinium Chloride[3]

Materials:

- Chloro-hexadecane (Cetyl chloride)
- Pyridine
- Ethanol
- Acetone
- Activated Carbon
- Water

Procedure:

- Condensation Reaction:
 - In a reaction vessel, add chloro-hexadecane and pyridine in an appropriate molar ratio.
 - Heat the reaction mixture to 100-125 °C and maintain for 10-14 hours.
 - After the reaction is complete, recover the excess pyridine under reduced pressure.
 - To the residue, add an alcoholic solvent (e.g., ethanol) and activated carbon for decolorization.
 - Reflux the mixture for 20-50 minutes.
 - Cool the mixture to induce crystallization and obtain the crude cetylpyridinium chloride product.
- Primary Purification:
 - Dissolve the crude product in a mixture of water and acetone (ratio of 1:1 to 1:15).
 - Heat the mixture to dissolve the solid, followed by cooling to allow for crystallization.
 - Collect the primary crystals.
- Secondary Crystallization:
 - Dissolve the primary crystals in a mixture of ethanol and acetone (ratio of 1:1 to 1:15).
 - Heat to dissolve and then cool to recrystallize, yielding the purified cetylpyridinium chloride.

Experimental Protocol: Continuous Flow Synthesis of Cetylpyridinium Chloride[4]

A more recent and efficient method involves continuous flow synthesis, which significantly reduces reaction time.[3]

Materials:

- 1-Chlorohexadecane
- Pyridine

Procedure:

- Prepare separate solutions of 1-chlorohexadecane and pyridine.
- Pump the reactant solutions into a heated coil reactor using a syringe pump.
- The reaction is carried out at an elevated temperature within the coil reactor.
- The product stream is collected at the outlet of the reactor.
- Purification is achieved by precipitation and washing. This method has been shown to reduce reaction times from over 24 hours to 30 minutes with high yield and purity.[3]

Antimicrobial Activity and Efficacy

Cetylpyridinium chloride exhibits a broad spectrum of activity against bacteria (Gram-positive and Gram-negative) and fungi.[4] Its efficacy is concentration-dependent.

Table 3: Minimum Inhibitory Concentrations (MICs) of Cetylpyridinium Chloride against Various Microorganisms

Microorganism	MIC Range ($\mu\text{g/mL}$)	Reference
Streptococcus mutans	1.25 - 62.5	[1]
Streptococcus sanguis	1.25 - 62.5	[1]
Escherichia coli	1.25 - 62.5	[1]
Staphylococcus aureus (Oxford)	1.25 - 62.5	[1]
Candida albicans	1.25 - 62.5	[1]
Staphylococcus aureus (in saliva)	7.8 - 15.6	[1]
Methicillin-resistant Staphylococcus aureus (MRSA)	10	[5]
Methicillin-sensitive Staphylococcus aureus (MSSA)	2	[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)[6][7]

Materials:

- Mueller-Hinton Agar
- Cetylpyridinium chloride stock solution
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile petri dishes
- Sterile distilled water

Procedure:

- Prepare serial dilutions of the cetylpyridinium chloride stock solution in sterile distilled water.
- Add a defined volume of each dilution to molten Mueller-Hinton agar.
- Pour the agar-CPC mixture into sterile petri dishes and allow to solidify.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
- Inoculate the agar plates with the bacterial suspension.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of CPC that completely inhibits visible growth of the organism.^[5]

Mechanism of Action

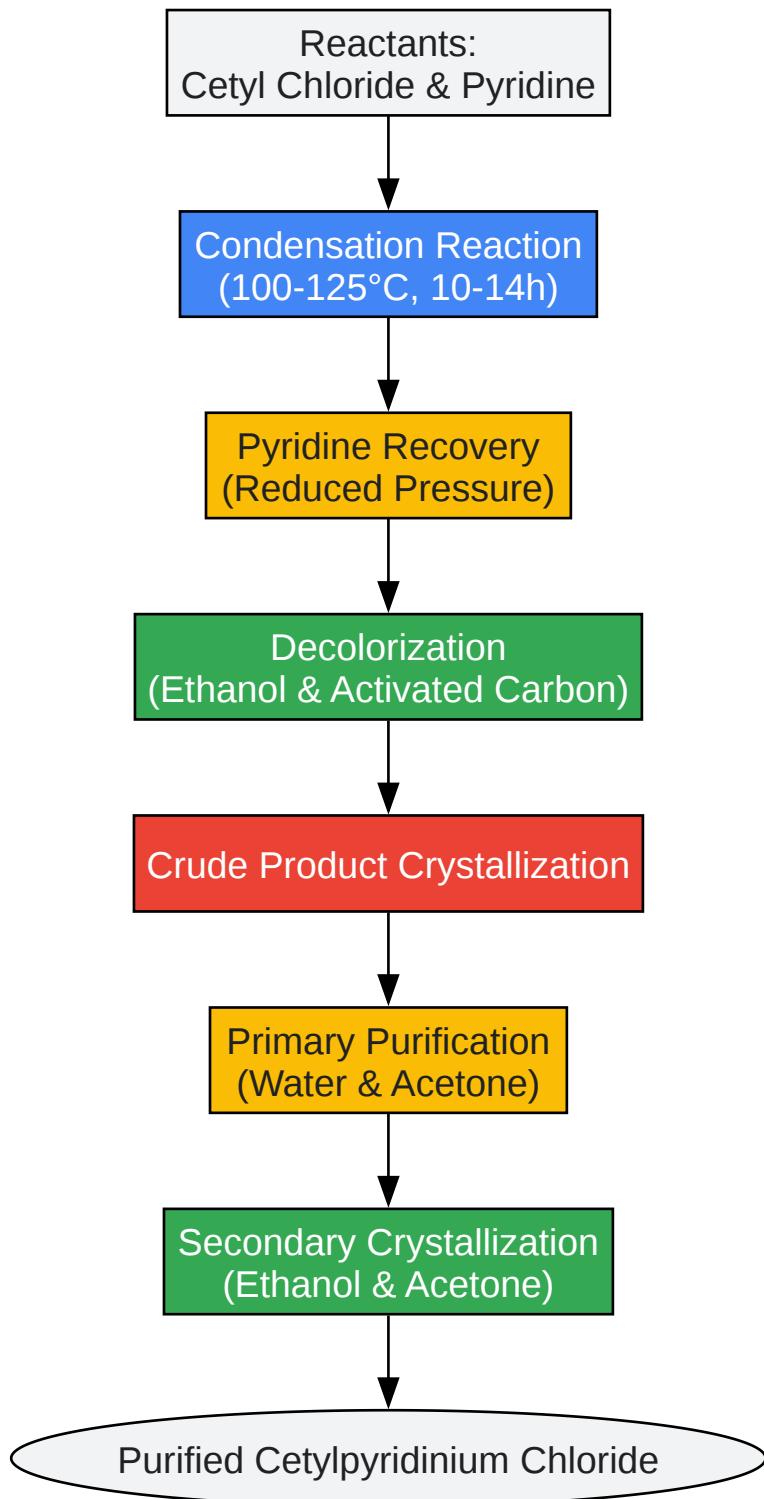
The primary mechanism of action of cetylpyridinium chloride is the disruption of the microbial cell membrane.^[6]

- Electrostatic Interaction: The positively charged pyridinium headgroup of CPC interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (in Gram-negative bacteria) and teichoic acids (in Gram-positive bacteria).^[6]
- Membrane Disruption: The hydrophobic cetyl tail inserts into and disrupts the lipid bilayer of the cell membrane.^[6]
- Leakage of Cellular Contents: This disruption increases membrane permeability, leading to the leakage of essential intracellular components like ions and metabolites.
- Cell Death: The loss of cellular integrity and essential components ultimately results in bacterial cell death.

Visualizations

Synthesis of Cetylpyridinium Chloride (Batch Process)

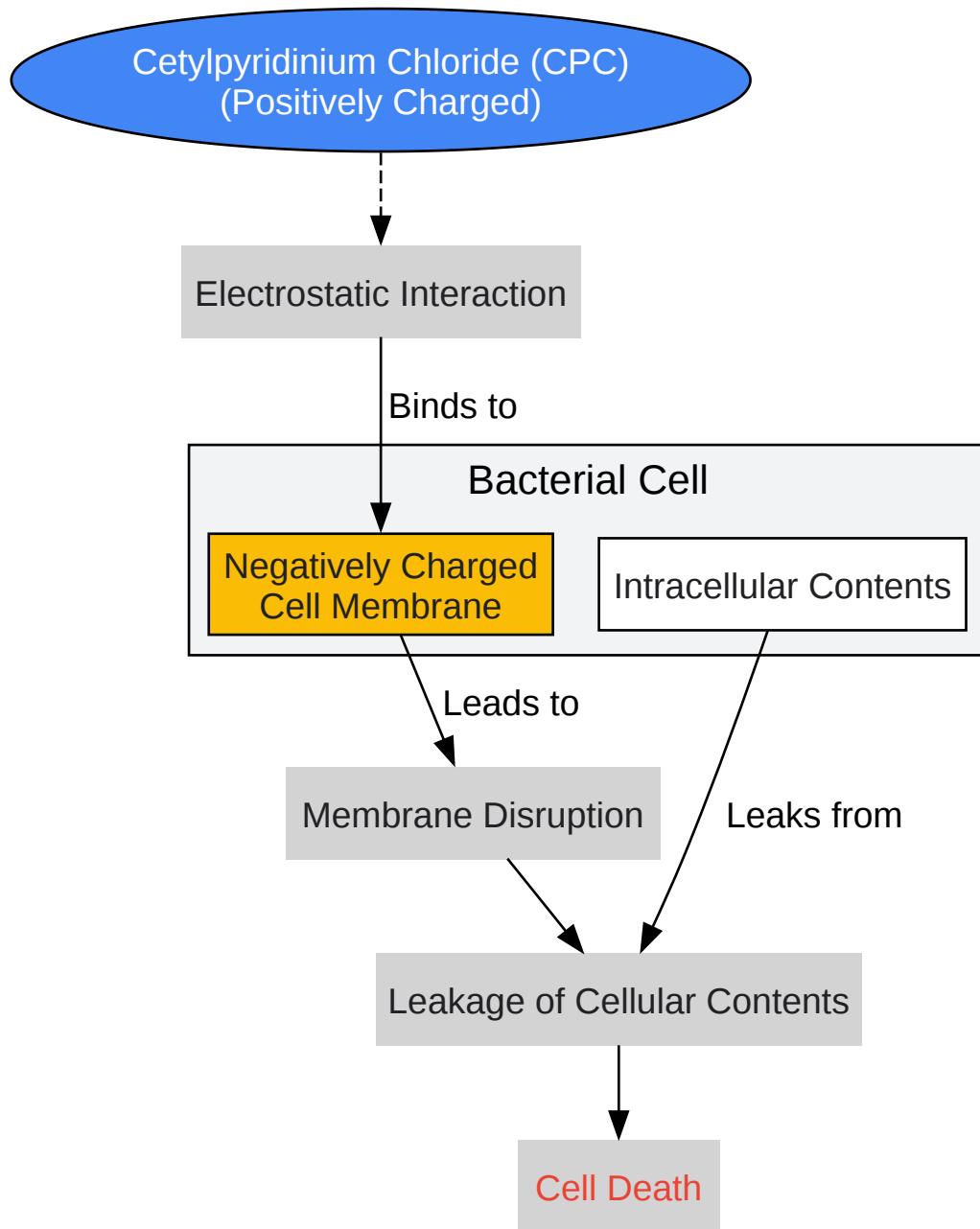
Batch Synthesis of Cetylpyridinium Chloride

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Caption: Workflow for the batch synthesis of Cetylpyridinium Chloride.

Mechanism of Action of Cetylpyridinium Chloride

Mechanism of Action of Cetylpyridinium Chloride



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Caption: Disruption of bacterial cell membrane by Cetylpyridinium Chloride.

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